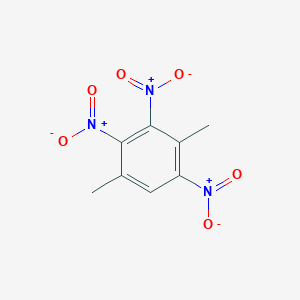![molecular formula C14H30N2O2 B14750333 (E)-heptyl-[heptyl(oxido)azaniumylidene]-oxidoazanium](/img/structure/B14750333.png)
(E)-heptyl-[heptyl(oxido)azaniumylidene]-oxidoazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-heptyl-[heptyl(oxido)azaniumylidene]-oxidoazanium is a complex organic compound characterized by its unique structure, which includes two heptyl groups and an oxidoazaniumylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-heptyl-[heptyl(oxido)azaniumylidene]-oxidoazanium typically involves the reaction of heptylamine with an appropriate oxidizing agent under controlled conditions. The reaction is carried out in a solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products. The reaction is monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the desired product is obtained.
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large reactors equipped with temperature and pressure control systems. The process is optimized to maximize yield and minimize the formation of by-products. The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-heptyl-[heptyl(oxido)azaniumylidene]-oxidoazanium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The heptyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and aryl halides are used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may yield lower oxidation state compounds. Substitution reactions can yield a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-heptyl-[heptyl(oxido)azaniumylidene]-oxidoazanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of (E)-heptyl-[heptyl(oxido)azaniumylidene]-oxidoazanium involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heptylamine: A simpler compound with a single heptyl group.
Oxidoazaniumylidene derivatives: Compounds with similar oxidoazaniumylidene moieties but different alkyl groups.
Uniqueness
(E)-heptyl-[heptyl(oxido)azaniumylidene]-oxidoazanium is unique due to its specific structure, which includes two heptyl groups and an oxidoazaniumylidene moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C14H30N2O2 |
|---|---|
Molekulargewicht |
258.40 g/mol |
IUPAC-Name |
(E)-heptyl-[heptyl(oxido)azaniumylidene]-oxidoazanium |
InChI |
InChI=1S/C14H30N2O2/c1-3-5-7-9-11-13-15(17)16(18)14-12-10-8-6-4-2/h3-14H2,1-2H3/b16-15+ |
InChI-Schlüssel |
RVMUXGJZRZOYBJ-FOCLMDBBSA-N |
Isomerische SMILES |
CCCCCCC/[N+](=[N+](/CCCCCCC)\[O-])/[O-] |
Kanonische SMILES |
CCCCCCC[N+](=[N+](CCCCCCC)[O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


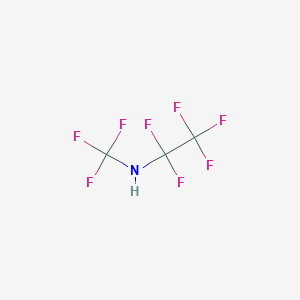
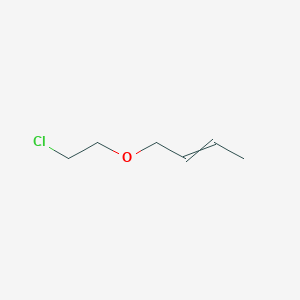
![1-[2-(Benzyloxy)ethyl]azepane](/img/structure/B14750270.png)

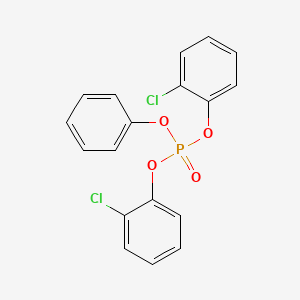

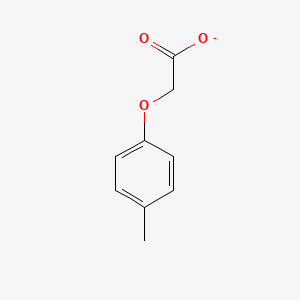

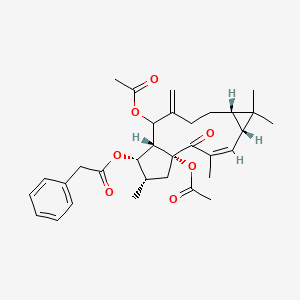
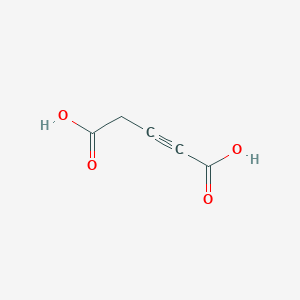
![(1R,4S,5S,8R,9R,12S,13S,16S,19R)-19-methoxy-8-[(2R,4S)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B14750326.png)
![2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene](/img/structure/B14750338.png)
